molecular formula C8H10Cl3NO2 B8523227 (2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one

(2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one

Cat. No. B8523227
M. Wt: 258.5 g/mol
InChI Key: CQNBNGSUEQTECE-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

To a solution of (7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one (D48) (0.2 g, 0.82 mol) in THF (10 ml) cooled at −78° C. LDA 2M sol in THF/heptane (0.58 ml, 1.17 mol) was added and the mixture stirred 30 min. Diiodomethane (0.185 ml, 2.97 mol) was added and the temperature was allowed to warm to −40° C. over a period of 2 hrs then left at this temperature for an additional hour. The resulting mixture was partitioned between DCM and H2O. The aqueous phase was extracted with DCM (2×10 ml); the organic phases were collected, dried over Na2SO4 and evaporated in vacuo. The residue was purified by SPE-Si cartridge (25 g) eluting with DCM. Collected fractions after solvent evaporation afforded title compound (D49) in mixture (4:1) with starting material (110 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
0.185 mL
Type
reactant
Reaction Step Four
Name
title compound ( D49 )
[Compound]
Name
material

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[CH:3]1[N:7]2[CH2:8][CH2:9][CH2:10][C@@H:6]2[C:5](=[O:11])[O:4]1.[Li+].[CH3:15]C([N-]C(C)C)C.C1COCC1.CCCCCCC.ICI>C1COCC1>[CH3:15][C:6]12[CH2:10][CH2:9][CH2:8][N:7]1[CH:3]([C:2]([Cl:1])([Cl:12])[Cl:13])[O:4][C:5]2=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC(C1OC([C@@H]2N1CCC2)=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
THF heptane
Quantity
0.58 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Step Four
Name
Quantity
0.185 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
then left at this temperature for an additional hour
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between DCM and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SPE-Si cartridge (25 g)
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound ( D49 )
Type
product
Smiles
CC12N(C(OC1=O)C(Cl)(Cl)Cl)CCC2
[Compound]
Name
material
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.